ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin-based hybrid molecule featuring a 1,3-benzoxazole substituent at position 3 and an ethoxyacetate group at position 7 of the coumarin scaffold. Coumarins are renowned for their diverse applications in medicinal chemistry, materials science, and fluorescence technologies due to their photostability and tunable electronic properties . The benzoxazole moiety enhances structural rigidity and may confer bioactivity, as benzoxazole derivatives are known for antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-2-24-18(22)11-25-13-8-7-12-9-14(20(23)27-17(12)10-13)19-21-15-5-3-4-6-16(15)26-19/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZMWFNSZYZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound CBMicro_003221 are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzoxazole derivatives can interact with various biological targets, leading to changes in cellular processes. The specific interactions of CBMicro_003221 with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement comprising a benzoxazole moiety linked to a chromenyl unit via an ether linkage. The general synthetic route involves multi-step organic reactions, including the formation of the benzoxazole core followed by the introduction of the chromenyl unit. Key reagents typically include ethyl acetoacetate and various catalysts to facilitate the condensation reactions.
Biological Activity Overview
This compound has been investigated for several biological activities:
1. Anticancer Activity
- Mechanism : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.47 μM to 16.1 μM against different cancer cell lines, highlighting its potency as an anticancer agent .
2. Enzyme Inhibition
- Target Enzymes : The compound interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction can lead to altered signaling pathways associated with disease progression.
- Case Studies : In one study, this compound was shown to inhibit carbonic anhydrase isoforms, suggesting its utility in targeting tumor-associated enzymes .
3. Antimicrobial Properties
- Activity Against Pathogens : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
The biological effects of this compound are believed to arise from its ability to interact with various molecular targets:
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling, altering downstream effects that lead to apoptosis or inhibition of proliferation.
- Enzyme Interaction : By binding to enzymes critical for tumor growth or survival, it can effectively inhibit their function, thus impeding cancer progression.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is being investigated for its potential therapeutic properties.
Key Areas of Research:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound, revealing promising results in vitro against certain cancer types .
Biological Probes
Due to its ability to interact with biological macromolecules, this compound is being evaluated as a biochemical probe.
Applications in Research:
- Enzyme Inhibition Studies: The compound can serve as a tool to investigate enzyme activity in various metabolic pathways.
Case Study Example:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated how this compound could selectively inhibit specific enzymes involved in metabolic disorders .
Material Science
In material science, this compound is being explored for its potential use in developing advanced polymers and coatings.
Key Applications:
- Polymer Synthesis: The compound can act as a monomer or additive in polymer formulations, improving mechanical properties and thermal stability.
Case Study Example:
A study highlighted the incorporation of this compound into polymer matrices, resulting in enhanced UV stability and mechanical strength .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogues differ primarily in substituents at positions 3 and 7 of the coumarin core. Key comparisons include:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations :
Structural and Crystallographic Insights
- Crystal Packing: Analogues such as 3-[(E)-1-(benzyloxyimino)ethyl]-2-oxo-2H-chromen-7-yl acetate form supramolecular layers via C–H···O interactions . The target compound’s benzoxazole may facilitate π-stacking or halogen bonding, influencing solid-state properties.
- Solubility and Lipophilicity: The ethoxyacetate group enhances water solubility, while benzoxazole increases logP values compared to unsubstituted coumarins.
Q & A
Basic: What are the common synthetic routes for ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate?
Answer:
The synthesis typically involves multi-step reactions:
Chromene Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., Meldrum’s acid) under reflux conditions.
O-Acylation : Introduction of the ethyl acetate group via nucleophilic substitution or esterification, often using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
Benzoxazole Functionalization : Cyclization of o-aminophenol derivatives with carboxylic acid equivalents to install the benzoxazol-2-yl group .
Advanced: How can researchers optimize the synthesis to address low yields or purity issues?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while dichloromethane aids in stepwise functionalization .
- Reaction Temperature : Controlled reflux (70–90°C) minimizes side reactions like hydrolysis of the ester group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves co-eluting byproducts, while recrystallization from methanol enhances purity .
- Contradictions in Base Selection : Strong bases (e.g., NaH) may deprotonate sensitive sites, whereas milder bases (K₂CO₃) preserve ester integrity .
Advanced: What analytical techniques are critical for confirming structural integrity?
Answer:
- X-ray Crystallography : Determines molecular geometry and validates the benzoxazole-chromene linkage (e.g., bond angles and torsional strain) .
- NMR Spectroscopy :
- HPLC-MS : Ensures >95% purity and detects trace byproducts .
Advanced: How does the benzoxazol-2-yl group influence reactivity and stability?
Answer:
- Electronic Effects : The benzoxazole ring acts as an electron-withdrawing group, directing electrophilic substitution to the chromene’s 3-position .
- Stability Challenges :
- Acidic Conditions : The oxazole ring may hydrolyze; stability tests in pH 2–7 buffers are recommended .
- Oxidative Stress : Susceptibility to ROS can be mitigated by inert atmosphere storage .
- Nucleophilic Substitution : The acetate ester undergoes hydrolysis (via NaOH/EtOH) to yield carboxylic acid derivatives for prodrug design .
Basic: What biological activities are reported for structurally similar chromene derivatives?
Answer:
- Anticancer : Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
- Antioxidant : Scavenging of free radicals (e.g., DPPH assay) due to the chromene core’s conjugated π-system .
- Anti-inflammatory : COX-2 inhibition observed in murine macrophage models .
Advanced: How can researchers resolve contradictions in reported biological activities?
Answer:
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to minimize variability .
- Mechanistic Studies :
- Flow Cytometry : Quantifies apoptosis vs. necrosis in treated cell lines.
- Surface Plasmon Resonance (SPR) : Measures binding affinity to targets like topoisomerase II .
- Model Systems : Compare results across in vitro (e.g., HeLa cells) and in vivo (e.g., zebrafish) models to confirm activity .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR)?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl acetate with methyl or tert-butyl esters) to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., kinase domains) .
- Data Contradictions : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., serum concentration, incubation time) .
Advanced: How can researchers evaluate the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS .
- Permeability : Caco-2 cell monolayer assays predict intestinal absorption .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
Basic: What safety precautions are advised for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .
- First Aid : For accidental ingestion, rinse mouth with water and seek medical attention .
Advanced: What computational methods support the design of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
